alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile is a complex organic compound characterized by the presence of a thiophene ring, a chloropropyl group, and a dipropylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloropropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(dipropylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
Scientific Research Applications
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can be compared with other similar compounds, such as:
3-Chloropropylamine: A simpler compound with a similar chloropropyl group but lacking the thiophene and dipropylaminoethyl groups.
2-(Dipropylamino)ethyl chloride: Another related compound that shares the dipropylaminoethyl group but lacks the thiophene ring and chloropropyl group.
The uniqueness of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
58562-92-8 |
---|---|
Molecular Formula |
C17H27ClN2S |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
5-chloro-2-[2-(dipropylamino)ethyl]-2-thiophen-2-ylpentanenitrile |
InChI |
InChI=1S/C17H27ClN2S/c1-3-11-20(12-4-2)13-9-17(15-19,8-6-10-18)16-7-5-14-21-16/h5,7,14H,3-4,6,8-13H2,1-2H3 |
InChI Key |
FGFTYUROTPREGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC(CCCCl)(C#N)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.